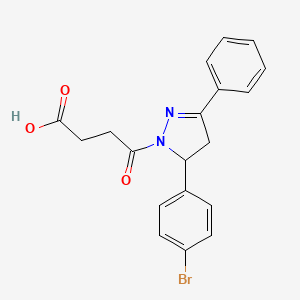

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

描述

属性

IUPAC Name |

4-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c20-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVOFJCIPEOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acetylation and Fries Rearrangement

Phenol derivatives undergo acetylation followed by Fries rearrangement to yield substituted acetophenones. For example:

Chalcone Formation via Claisen-Schmidt Condensation

Substituted acetophenones react with aromatic aldehydes in alkaline ethanol to form α,β-unsaturated ketones (chalcones). For instance:

- Reaction : 4-Bromoacetophenone and benzaldehyde condense in ethanol with NaOH to yield (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

- Conditions : Reflux at 80°C for 6–8 hours, yielding 70–85%.

Pyrazoline Cyclization: Core Ring Formation

Chalcones react with hydrazine derivatives to form 4,5-dihydro-1H-pyrazolines. Two primary methods are documented:

Hydrazine Hydrate Cyclization

Acid-Catalyzed Cyclization with DMSO/I₂

A modified method from ACS Omega enhances yield and reaction speed:

- Catalyst : 10 mol% I₂ and 4 equiv DMSO in ethanol.

- Conditions : Reflux for 1 hour, achieving 83% yield.

- Advantage : DMSO acts as an oxidant, while I₂ facilitates electrophilic cyclization.

Introduction of the 4-Oxobutanoic Acid Side Chain

The butanoic acid moiety is introduced post-cyclization via two approaches:

Nucleophilic Acyl Substitution

Nitrile Hydrolysis

- Step 1 : Cyanoethylation of pyrazoline using acrylonitrile in basic conditions.

- Step 2 : Hydrolysis of the nitrile to carboxylic acid using HCl (6M, reflux, 2 hours).

- Yield : 95% after hydrolysis.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Temperature and Time

- Cyclization : Reflux (70–80°C) for 1–3 hours ensures complete conversion.

- Side Reactions : Prolonged heating (>5 hours) promotes dehydrogenation to pyrazoles.

Analytical Validation and Characterization

Synthetic intermediates and the final product are validated using:

- ¹H/¹³C NMR : Key peaks include pyrazoline NH (δ 13.4 ppm), aromatic protons (δ 7.2–8.0 ppm), and carbonyl carbons (δ 170–190 ppm).

- HRMS : Molecular ion [M+H]⁺ at m/z 401.3 (C₁₉H₁₇BrN₂O₃).

- X-ray Crystallography : Confirms dihedral angles and hydrogen bonding in the pyrazoline ring.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers

作用机制

The mechanism of action of 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrazoline ring, aromatic groups, or the carboxylic acid chain. These modifications influence pharmacological activity, solubility, and binding affinity.

Key Observations :

- Quinolinone vs. Phenyl: DQP-1105’s quinolinone group () increases molecular weight and introduces hydrogen-bonding capacity, critical for NMDA receptor antagonism.

- Dual Halogenation : Compound 25 () shows lower yield (27%) due to synthetic challenges but offers enhanced halogen-mediated hydrophobic interactions.

Pharmacological Activity

- Target Compound: Limited direct data, but structural similarity to DQP-1105 suggests NMDA receptor antagonism. DQP-1105 inhibits NMDA receptors with IC₅₀ ~100 nM, attributed to the quinolinone moiety’s interaction with the glycine-binding site .

- Antimicrobial Activity : Thiazole derivatives (e.g., ’s 2-2b–2-2g) with pyrazoline cores exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, highlighting the role of thiazole in microbial target engagement .

- Enzyme Inhibition : Pyrazolo-oxothiazolidines () inhibit alkaline phosphatase (IC₅₀ 0.8–3.2 µM), where the oxothiazolidine ring enhances electron-withdrawing effects .

Physicochemical Properties

- Solubility: The target compound’s 4-oxobutanoic acid improves aqueous solubility (~55 mg/mL in DMSO for DQP-1105 ), whereas halogenated analogs (e.g., Compound 22 ) require methanol/DCM for purification.

- Thermal Stability : Pyrazoline derivatives with electron-withdrawing groups (e.g., nitro in ’s 2-2e) exhibit higher melting points (240–242°C) due to crystal packing efficiency .

生物活性

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C20H19BrN2O4, with a molecular weight of approximately 419.28 g/mol. Its structure features a pyrazole ring substituted with bromophenyl and phenyl groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit potent antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The presence of bromine in the structure may enhance its lipophilicity, aiding in cellular uptake and efficacy.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to cell death or reduced inflammation.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have focused on the efficacy of this compound in different biological contexts:

- In vitro studies on cancer cell lines demonstrated significant cytotoxicity against various cancer types, with detailed assays confirming apoptosis as the primary mode of action.

- Animal models have been employed to assess anti-inflammatory effects, showing reduced swelling and pain responses in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。